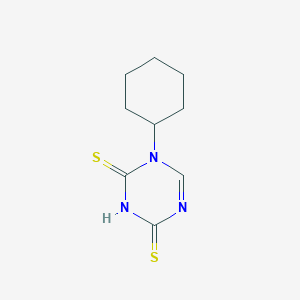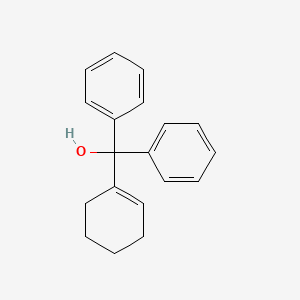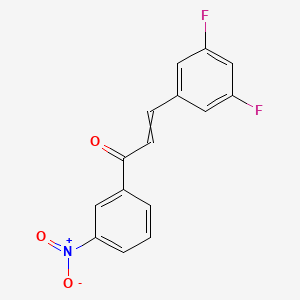
2-Chloroethyl 2,4,5-trichlorobenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Trichloro-5-(2-chloroethoxysulfonyl)benzene is an organochlorine compound with the molecular formula C8H6Cl4O. It is a derivative of benzene, characterized by the presence of three chlorine atoms and a chloroethoxysulfonyl group attached to the benzene ring. This compound is used in various chemical applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of chlorinating agents such as sulfuryl chloride (SO2Cl2) or thionyl chloride (SOCl2) under controlled temperatures and pressures to ensure selective chlorination .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes where benzene or its derivatives are treated with chlorinating agents in the presence of catalysts. The process is optimized to achieve high yields and purity of the desired product. The final product is then purified through distillation or recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Trichloro-5-(2-chloroethoxysulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the chloroethoxysulfonyl group can lead to the formation of simpler sulfonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include various substituted benzene derivatives, sulfonic acids, and reduced sulfonyl compounds .
Wissenschaftliche Forschungsanwendungen
1,2,4-Trichloro-5-(2-chloroethoxysulfonyl)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2,4-Trichloro-5-(2-chloroethoxysulfonyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The chloroethoxysulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzymatic activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Trichlorobenzene: An organochlorine compound with three chlorine atoms attached to the benzene ring.
1,3,5-Trichlorobenzene: Another isomer of trichlorobenzene with different chlorine atom positions.
1,2,3-Trichlorobenzene: A third isomer with chlorine atoms in different positions, used in similar industrial applications.
Uniqueness
1,2,4-Trichloro-5-(2-chloroethoxysulfonyl)benzene is unique due to the presence of the chloroethoxysulfonyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it valuable for specific applications in chemical synthesis and scientific research .
Eigenschaften
CAS-Nummer |
85650-12-0 |
|---|---|
Molekularformel |
C8H6Cl4O3S |
Molekulargewicht |
324.0 g/mol |
IUPAC-Name |
2-chloroethyl 2,4,5-trichlorobenzenesulfonate |
InChI |
InChI=1S/C8H6Cl4O3S/c9-1-2-15-16(13,14)8-4-6(11)5(10)3-7(8)12/h3-4H,1-2H2 |
InChI-Schlüssel |
SWNKSMKQKDDVSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)OCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Dipropylamino)methyl]isoindole-1,3-dione](/img/structure/B14007202.png)
![(S)-2-[Amino(2-indolyl)methyl]-4-fluorophenol](/img/structure/B14007205.png)
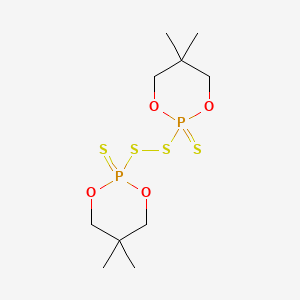


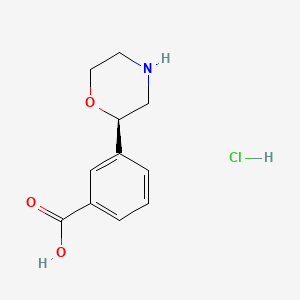
![2-(3-Azabicyclo[3.2.2]nonan-3-yldisulfanyl)-1,3-benzothiazole](/img/structure/B14007234.png)
